Propyl 2-(Methylthio)acetate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
Propyl 2-(Methylthio)acetate is systematically named according to IUPAC guidelines as propyl 2-(methylsulfanyl)acetate . Its molecular formula is C₆H₁₂O₂S , with a molecular weight of 148.22 g/mol . The structure consists of:
- A methylthio group (-SCH₃) at the C2 position of the acetic acid backbone.
- A propyl ester group (-OCH₂CH₂CH₃) attached to the carbonyl carbon.
Table 1: Molecular identity of this compound
| Parameter | Value |
|---|---|
| CAS Registry Number | 103222-13-5 |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| IUPAC Name | Propyl 2-(methylsulfanyl)acetate |
| Synonyms | n-Propyl methylthioacetate, Methylthioacetic acid propyl ester |
The compound’s SMILES notation is CC(=O)OCCSC , and its InChIKey is HNSGSWOUNJMQPD-UHFFFAOYSA-N .
Stereochemical Configuration and Conformational Analysis
This compound lacks chiral centers due to its symmetric substitution pattern. The absence of stereoisomers simplifies its conformational analysis, which primarily involves rotation around single bonds:
- Ester group flexibility : Free rotation around the C-O bond of the propyl ester moiety enables multiple conformers.
- Methylthio group orientation : The -SCH₃ group adopts staggered or eclipsed configurations relative to the carbonyl group, influenced by steric and electronic factors.
Computational studies suggest the lowest-energy conformer positions the methylthio group antiperiplanar to the carbonyl oxygen, minimizing steric hindrance.
Crystallographic Data and Molecular Packing Arrangements
Crystallographic data for this compound are limited in the literature. However, analogous methylthioacetate esters exhibit:
- Monoclinic or orthorhombic crystal systems with Z = 4–8 molecules per unit cell.
- Intermolecular interactions dominated by van der Waals forces and weak dipole-dipole interactions between sulfur and carbonyl oxygen atoms.
Hypothetical packing motifs (based on structural analogs):
- Layered arrangements with alternating hydrophobic (propyl chains) and polar (ester/thioether) regions.
- Hydrogen bonding between ester oxygens and adjacent molecules is negligible due to the absence of strong donors.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, δ ppm):
- ¹³C NMR (CDCl₃, δ ppm):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
UV-Vis and Raman Spectroscopy
- UV-Vis : Weak absorption at 210–230 nm (n→π* transition of the thioether group).
- Raman : Peaks at 510 cm⁻¹ (C-S stretch) and 1735 cm⁻¹ (C=O stretch).
Table 2: Spectroscopic signatures of this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.10 (s), δ 4.10 (t) | SCH₃, OCH₂ |
| IR | 1740 cm⁻¹ | Ester C=O stretch |
| MS | m/z 148 | Molecular ion |
Properties
CAS No. |
103222-13-5 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.22328 |
Synonyms |
Propyl 2-(Methylthio)acetate |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
One of the prominent applications of Propyl 2-(Methylthio)acetate is in the pharmaceutical industry. It serves as a precursor for synthesizing various biologically active compounds.
- Non-steroidal Anti-inflammatory Drugs (NSAIDs) : Research indicates that methylthio acetate derivatives can be used to synthesize novel NSAIDs such as nepafenac, which is utilized for treating eye inflammation . The compound's ability to undergo further chemical transformations makes it valuable in drug development.
- Analgesics : The compound has been investigated for its potential in developing analgesic medications due to its structural similarities with known pain-relieving agents.
Flavoring and Fragrance Industry
This compound is also employed in the food and fragrance sectors due to its pleasant aroma reminiscent of fruits.
- Flavoring Agents : It is used to create flavors in food products, particularly in enhancing the taste profiles of fruits like apples and bananas. Its sweet scent makes it suitable for use in beverages and confectionery products.
- Fragrance Compounds : In perfumery, this compound is utilized for its aromatic properties, contributing to the formulation of various fragrances.
Chemical Intermediates
The compound serves as a versatile intermediate in organic synthesis.
- Synthesis of Conductive Polymers : Research has shown that derivatives of methylthio acetate can be used to produce conductive polymers like poly-3,4-ethylenedioxythiophene (PEDOT), which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .
Data Table: Applications Overview
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Precursor for NSAIDs | Key role in synthesizing nepafenac |
| Flavoring Agents | Enhancer for fruit flavors | Commonly used in beverages and confections |
| Fragrance Industry | Component in perfumes | Contributes sweet aroma |
| Chemical Intermediates | Synthesis of conductive polymers | Important for electronic devices |
Case Studies
- Pharmaceutical Development :
- Flavor Enhancement :
- Conductive Polymer Synthesis :
Comparison with Similar Compounds
Key Observations:
Shorter esters (e.g., methyl) may improve solubility but reduce bioavailability in hydrophobic environments .
Thioether Positioning: Thioether groups directly on the acetate backbone (as in this compound) likely increase nucleophilic reactivity compared to phenoxy-linked thioethers (e.g., Methyl 2-(4-(Methylthio)phenoxy)acetate) .
Functional Group Synergy: The combination of a thioether and ester in this compound may synergize to act as a Michael acceptor, a feature exploited in covalent drug design . Cyano or halogen substituents (e.g., in pyridine or bromophenyl derivatives) enhance electrophilicity and binding specificity .
Critical Findings:
- Antimicrobial Efficacy : this compound’s methylthio group may disrupt microbial redox systems, similar to Methyl 2-(4-chlorophenyl)acetate’s chlorine-mediated oxidative stress .
- Enzyme Inhibition: Analogous compounds with pyrimidine/thioether motifs (e.g., Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate) show pyrimidine rings interacting with catalytic sites, suggesting this compound could mimic this behavior .
Physicochemical Properties
| Property | This compound (Predicted) | Methyl 2-(4-(Methylthio)phenoxy)acetate | Ethyl 2-[2-(Methylthio)phenoxy]acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 164.22 | 212.27 | 226.29 |
| LogP (Lipophilicity) | ~1.8 | 2.3 | 2.5 |
| Water Solubility (mg/mL) | Low (<1) | Very low (<0.5) | Low (~0.8) |
Analysis:
- The propyl chain in this compound balances lipophilicity and solubility better than bulkier aromatic derivatives, making it a candidate for oral drug formulations .
- Thioether-containing compounds generally exhibit lower melting points than their oxygen analogs due to reduced crystallinity .
Q & A
Q. What are the optimal synthetic routes for preparing Propyl 2-(Methylthio)acetate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via esterification or transesterification reactions. For example, analogous compounds like methyl phenylacetoacetate are synthesized using reflux conditions with acid catalysts (e.g., concentrated sulfuric acid) in methanol . Adapting this method, propyl alcohol could replace methanol as the nucleophile. Reaction optimization should focus on:
- Catalyst selection : Acidic (H₂SO₄) or enzymatic catalysts for esterification.
- Temperature control : Reflux conditions (e.g., 60–80°C) to enhance reaction rates without decomposition.
- Purification : Column chromatography or preparative HPLC (as seen in thioester derivatives) to isolate high-purity products .
Monitor reaction progress using TLC or GC-MS to confirm ester formation .
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity, focusing on signals for the methylthio (-SMe) and ester (-COO-) groups. For example, thioester protons typically resonate at δ 2.1–2.5 ppm .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile byproducts. GC columns with polar stationary phases (e.g., DB-WAX) are ideal for ester separation .
- Elemental Analysis : Verify sulfur content to confirm the methylthio group’s presence.
Batch-specific certificates of analysis (CoA) should be referenced for commercial standards .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as thioesters may irritate respiratory systems .
- Waste Disposal : Segregate waste and consult certified biohazard disposal services to mitigate environmental contamination .
Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can this compound be applied in the study of enzyme-substrate interactions or drug delivery systems?
- Methodological Answer :
- Enzyme Studies : Its methylthio group may act as a substrate analog for sulfur-metabolizing enzymes (e.g., methyltransferases). Design assays using purified enzymes and monitor activity via spectrophotometry (e.g., NADH depletion) or HPLC-based product detection .
- Drug Delivery : The ester group enables lipophilicity, facilitating membrane permeability. Formulate nanoparticles or liposomes incorporating the compound, and assess stability using dynamic light scattering (DLS) and in vitro release studies (e.g., dialysis membranes) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) for this compound derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-thio groups) to clarify overlapping NMR signals .
- High-Resolution MS (HRMS) : Resolve ambiguous molecular ion peaks by comparing experimental vs. theoretical m/z values (accuracy <5 ppm).
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign complex proton-carbon correlations, particularly for stereoisomers .
Q. How does this compound interact with microbial systems, and what metabolic pathways are implicated?
- Methodological Answer :
- Microbial Screening : Test the compound against model organisms (e.g., Saccharomyces cerevisiae or E. coli) in minimal media. Monitor growth inhibition via OD₆₀₀ measurements and metabolite profiling via LC-MS .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify upregulated genes/proteins (e.g., sulfur assimilation or esterase pathways). Compare results to databases like KEGG or MetaCyc .
Q. What role does this compound play in synthesizing heterocyclic compounds or specialty polymers?
- Methodological Answer :
- Heterocycle Synthesis : The methylthio group can act as a leaving group in nucleophilic substitution reactions. For example, react with amines to form thioamides, followed by cyclization to yield thiazoles .
- Polymer Chemistry : Incorporate the compound into polyesters via ring-opening polymerization (ROP) or polycondensation. Characterize thermal stability (TGA) and mechanical properties (DSC, tensile testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
